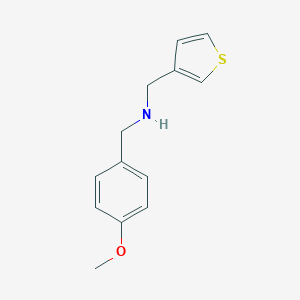![molecular formula C19H21N5S B504070 {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE](/img/structure/B504070.png)
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetraazolyl group, and a propenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Tetraazolyl Group: The synthesis begins with the formation of the 1-phenyl-1H-tetraazol-5-yl group through a cyclization reaction involving phenylhydrazine and sodium azide under acidic conditions.
Thioether Formation: The tetraazolyl group is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Propenylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the propenylamine moiety to a saturated amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenylamine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and tetraazolyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: A simpler analog with a similar phenyl and propylamine structure but lacking the tetraazolyl and sulfanyl groups.
4-Phenyl-1H-1,2,3-triazole: Contains a triazole ring instead of a tetraazole, offering different chemical properties and reactivity.
Uniqueness
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is unique due to the presence of both the tetraazolyl and sulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from simpler analogs and related compounds.
Properties
Molecular Formula |
C19H21N5S |
|---|---|
Molecular Weight |
351.5g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H21N5S/c1-3-9-17(10-4-1)11-7-14-20-15-8-16-25-19-21-22-23-24(19)18-12-5-2-6-13-18/h1-7,9-13,20H,8,14-16H2/b11-7+ |
InChI Key |
HXZWKNTWCQABGY-YRNVUSSQSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNCCCSC2=NN=NN2C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


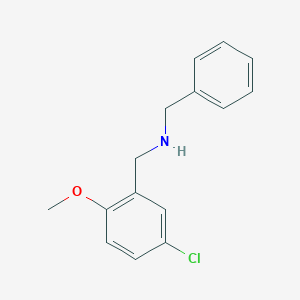
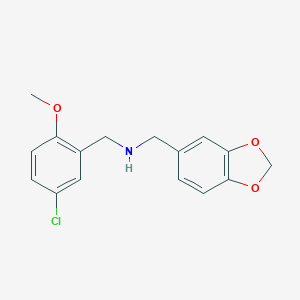
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B503991.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B503993.png)
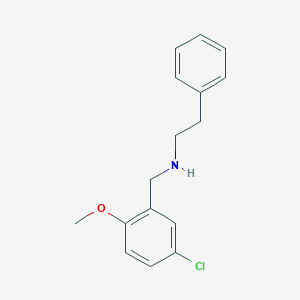
![N'-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503996.png)

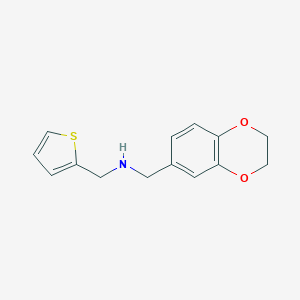
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B504001.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B504002.png)
![N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine](/img/structure/B504003.png)
![2-({3-[(4-Methylbenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B504006.png)
![1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B504008.png)
